![molecular formula C18H11F6NOS B12612752 {2,4-Bis[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol CAS No. 873066-27-4](/img/structure/B12612752.png)
{2,4-Bis[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2,4-Bis[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol is a complex organic compound characterized by the presence of trifluoromethyl groups and a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2,4-Bis[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol typically involves the reaction of 2,4-bis(trifluoromethyl)phenylacetic acid with thiazole derivatives under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
{2,4-Bis[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl groups can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
{2,4-Bis[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of {2,4-Bis[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and thiazole ring play a crucial role in its activity by stabilizing transition states and facilitating interactions with biological molecules. The compound may act by inhibiting enzymes or modulating signaling pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2′-Bis[4-(trifluoromethyl)phenyl]-5,5′-bithiazole: This compound shares structural similarities with {2,4-Bis[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol and is used in similar applications.
4,4′-Bis(trifluoromethyl)-2,2′-bipyridine: Another compound with trifluoromethyl groups, used in photocatalysis and as a ligand in coordination chemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of trifluoromethyl groups and a thiazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
873066-27-4 |
|---|---|
Formule moléculaire |
C18H11F6NOS |
Poids moléculaire |
403.3 g/mol |
Nom IUPAC |
[2,4-bis[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methanol |
InChI |
InChI=1S/C18H11F6NOS/c19-17(20,21)12-5-1-10(2-6-12)15-14(9-26)27-16(25-15)11-3-7-13(8-4-11)18(22,23)24/h1-8,26H,9H2 |
Clé InChI |
NYOPCRKXWJLDSH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(SC(=N2)C3=CC=C(C=C3)C(F)(F)F)CO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


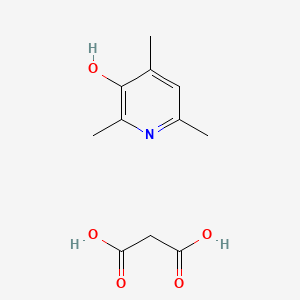
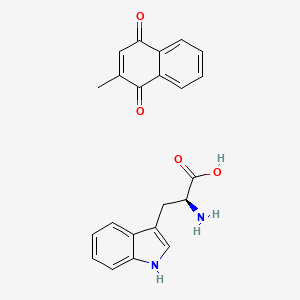
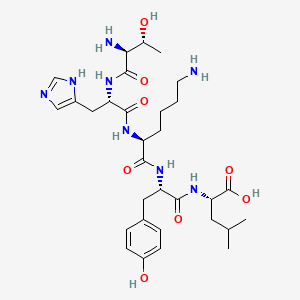
![4-[4-(Difluoromethyl)triazol-1-yl]benzonitrile](/img/structure/B12612706.png)
![N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide](/img/structure/B12612712.png)
![1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-fluorophenyl)methyl]-](/img/structure/B12612716.png)
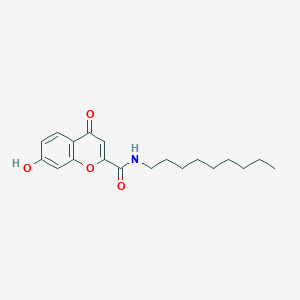
![9-Bromo-6-[2-(methylamino)ethyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12612723.png)
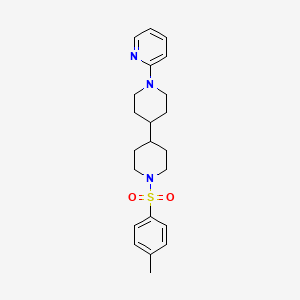
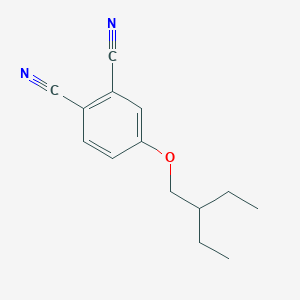
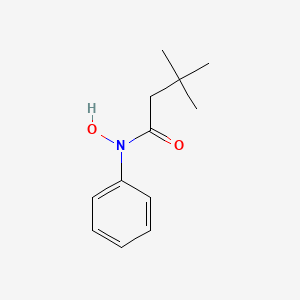
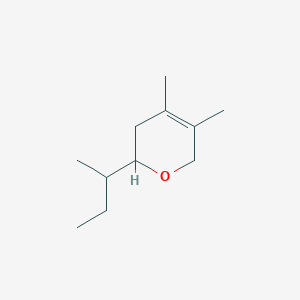
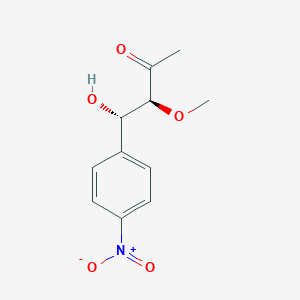
![8-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]-1-propylpurine-2,6-dione](/img/structure/B12612758.png)
